4-Chloro-2,6-dimethyloxane
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Overview
Description
4-Chloro-2,6-dimethyloxane is a chemical compound with the molecular formula C7H13ClO and a molecular weight of 148.63 g/mol . It is also known by its IUPAC name, 4-chloro-2,6-dimethyltetrahydro-2H-pyran . This compound is characterized by the presence of a chlorine atom and two methyl groups attached to an oxane ring, making it a chlorinated derivative of dimethyloxane.
Preparation Methods
The synthesis of 4-chloro-2,6-dimethyloxane typically involves the chlorination of 2,6-dimethyloxane. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the oxane ring. Industrial production methods may involve similar chlorination processes, often optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2,6-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form oxane derivatives with higher oxidation states.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 2,6-dimethyloxane. Common reagents used in these reactions include sodium hydroxide for substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,6-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving chlorinated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-dimethyloxane involves its interaction with molecular targets through its chlorine and methyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
4-Chloro-2,6-dimethyloxane can be compared with other similar compounds, such as:
2,6-Dimethyloxane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2,6-dimethylpyridine: Contains a nitrogen atom in the ring, leading to different chemical properties and reactivity.
4-Chloro-2,6-dimethyl-3-nitropyridine: Has an additional nitro group, which significantly alters its chemical behavior and applications
Properties
IUPAC Name |
4-chloro-2,6-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQFCUGRWDOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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